molecular formula C16H20FNO4 B6149256 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid CAS No. 1823780-74-0

2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid

Cat. No. B6149256
CAS RN: 1823780-74-0
M. Wt: 309.3
InChI Key:
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.3. The storage temperature is recommended to be 4°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid' involves the synthesis of the intermediate compound 3-(4-fluorophenyl)azetidin-3-ol, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)azetidin-3-ol", "a. Mix 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol and heat the mixture under reflux for 24 hours.", "b. Cool the mixture to room temperature and add sodium borohydride slowly with stirring.", "c. Continue stirring for 2 hours and then filter the mixture to obtain the crude product.", "d. Purify the crude product by recrystallization from ethanol to obtain 3-(4-fluorophenyl)azetidin-3-ol.", "Step 2: Synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid", "a. Dissolve 3-(4-fluorophenyl)azetidin-3-ol in dry dichloromethane and add tert-butyl chloroformate and triethylamine.", "b. Stir the mixture for 2 hours and then add acetic anhydride.", "c. Stir the mixture for an additional 2 hours and then quench the reaction with hydrochloric acid.", "d. Extract the product with dichloromethane and wash the organic layer with water and sodium hydroxide solution.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "f. Purify the crude product by recrystallization from acetic acid to obtain 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid." ] }

CAS RN

1823780-74-0

Product Name

2-{1-[(tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid

Molecular Formula

C16H20FNO4

Molecular Weight

309.3

Purity

95

Origin of Product

United States

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